2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Catalog No.
S13962563
CAS No.
M.F
C37H62O16
M. Wt
762.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

Product Name

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis(3-methylbutanoyloxy)oxan-2-yl]oxy-5-(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]methyl 3-methylbutanoate

Molecular Formula

C37H62O16

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C37H62O16/c1-19(2)11-26(40)46-17-25-33(49-28(42)13-21(5)6)35(51-30(44)15-23(9)10)37(18-39,52-25)53-36-34(50-29(43)14-22(7)8)31(45)32(24(16-38)47-36)48-27(41)12-20(3)4/h19-25,31-36,38-39,45H,11-18H2,1-10H3/t24-,25-,31+,32-,33-,34-,35+,36-,37+/m1/s1

InChI Key

BPEAFRRQIZTAFP-FIDYUFFFSA-N

Canonical SMILES

CC(C)CC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C

Isomeric SMILES

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CC(C)C)O)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is a complex glycoside derived from sucrose, characterized by the presence of five acyl groups attached to the sugar molecule. Specifically, it features five ester linkages formed with 3-methylbutanoic acid, which significantly alters its chemical properties and biological activities. This compound is primarily utilized in life sciences research due to its potential applications in pharmacology and biochemistry .

The molecular formula for 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose is C22H42O16, and its CAS number is 150302-84-4. The unique structural configuration allows it to exhibit distinct solubility and stability characteristics compared to other sucrose derivatives .

The chemical behavior of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose can be analyzed through various reactions typical of glycosides and esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid catalyst, the ester bonds can be hydrolyzed, releasing 3-methylbutanoic acid and sucrose.
  • Transesterification: This compound can undergo transesterification reactions where the acyl groups can be exchanged with other alcohols or amines under suitable conditions.
  • Oxidation: The hydroxyl groups present in the sucrose moiety may be oxidized to form carbonyl compounds, altering its reactivity and biological activity.

These reactions are significant for understanding how this compound can be modified for various applications in research and industry.

Research indicates that 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications .
  • Antioxidant Activity: The presence of multiple acyl groups may enhance its ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Biocompatibility: Due to its sugar-based structure, it may exhibit good biocompatibility, which is essential for applications in drug delivery systems.

These properties highlight its potential utility in developing new therapeutic agents.

The synthesis of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose typically involves the following steps:

  • Protection of Hydroxyl Groups: Initial protection of the hydroxyl groups on sucrose using appropriate protecting groups to prevent unwanted reactions.
  • Acylation: The protected sucrose is subjected to acylation using 3-methylbutanoic anhydride or acyl chloride in the presence of a base catalyst (such as pyridine) to facilitate the formation of ester bonds.
  • Deprotection: After acylation, the protecting groups are removed under mild acidic conditions to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final compound .

2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose has several promising applications:

  • Pharmaceuticals: Its potential antimicrobial and antioxidant properties make it a candidate for drug development.
  • Food Industry: As a natural sweetener or flavor enhancer due to its sugar backbone.
  • Cosmetics: Utilized in formulations for skin care products owing to its biocompatibility and moisturizing properties.

These applications underscore its versatility as a compound in various industries.

Interaction studies involving 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose focus on its behavior in biological systems:

  • Protein Binding: Investigations into how this compound interacts with proteins may reveal insights into its mechanism of action and efficacy as a therapeutic agent.
  • Cellular Uptake: Studies assessing how well this compound is absorbed by cells could provide valuable information for drug delivery applications.

Such studies are crucial for understanding how this compound can be effectively utilized in medical and industrial contexts.

Several compounds share structural similarities with 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,3,6,3',4'-Penta-O-acetylsucroseAcetylated SucroseContains acetyl instead of 3-methylbutanoyl groups; used as a model for studying glycosides.
Sucrose octaacetateFully AcetylatedMore acyl groups lead to increased lipophilicity; used in drug delivery systems.
Oligosaccharides with varying acylationVariousDifferent patterns of acylation affect solubility and biological activity; used in food science.

The uniqueness of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose lies in its specific arrangement of acyl groups which influences its solubility and biological properties differently compared to these similar compounds. This specificity may lead to distinct applications in both research and industry settings.

The anticancer properties of polyacylated sugars, particularly compounds like 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, demonstrate significant structure-activity relationships that govern their therapeutic potential [5] [6]. Research has established that sugar esters incorporating medium- to long-chain fatty acids exhibit superior anticancer properties compared to their non-acylated counterparts [6] [7]. The pentaacylated structure of this compound provides enhanced lipophilicity, facilitating improved cellular uptake and membrane penetration characteristics essential for anticancer activity [6] [8].

The branched-chain nature of the 3-methylbutanoyl groups contributes significantly to the compound's biological efficacy [9] [10]. Studies on branched-chain fatty acid derivatives have demonstrated potent anticancer activity, with compounds exhibiting half-maximal inhibitory concentration values ranging from 48 to 82 parts per million against human breast cancer cell lines MCF-7 and colon cancer cell lines HT-29 [9]. The branched structure enhances membrane interaction properties and provides superior binding affinity to target proteins involved in cancer cell proliferation [9] [10].

Structural FeatureEffect on Anticancer ActivityProposed Mechanism
Number of Acyl GroupsPentaacylated compounds show superior activity compared to tri-acylatedIncreased lipophilicity facilitates cellular uptake
Acyl Chain LengthMedium-chain fatty acids (C10-C16) demonstrate optimal activityOptimal balance between membrane penetration and stability
Branched-Chain Structure3-Methylbutanoyl groups enhance membrane interaction and bioavailabilityEnhanced protein binding and enzyme inhibition
Position of Acylation2,4,3',4',6' substitution pattern provides balanced hydrophobic-hydrophilic propertiesSelective targeting of cancer cell membrane receptors
Sugar Backbone TypeSucrose backbone provides better activity than glucose aloneSuperior binding to multiple protein targets

The mechanism of anticancer action involves multiple pathways, including cell cycle arrest, apoptosis induction, and metabolic disruption [11] [12]. Polyacylated sugars induce cell cycle arrest primarily through inhibition of cyclin-dependent kinases and activation of cell cycle checkpoints, resulting in decreased numbers of cells entering the synthesis phase [11]. The compounds demonstrate particular efficacy in arresting cancer cells at the G0/G1 and G2/M phases through downregulation of cyclin A1, cyclin D1, and cyclin E1 expression [11].

The branched-chain fatty acid components of these compounds contribute to their anticancer efficacy through interference with fatty acid biosynthesis in cancer cells [13]. Research has shown that branched-chain fatty acids significantly reduce acetate incorporation into free fatty acids and fatty acid esters, indicating inhibition of de novo fatty acid synthesis [13]. This metabolic disruption is particularly effective against breast cancer cells, where the compounds inhibit key enzymes including fatty acid synthetase, acetyl-coenzyme A carboxylase, and glucose-6-phosphate dehydrogenase [13].

The apoptotic pathway activation by these compounds involves modulation of pro-apoptotic and anti-apoptotic protein expression [12] [14]. The metabolic status of cancer cells significantly influences their sensitivity to apoptosis induction, with glycolysis inhibition potentiating cell death pathways [12]. The balance between protein kinase B and adenosine monophosphate-activated protein kinase pathways determines the downstream regulation of mechanistic target of rapamycin complex 1, resulting in changes in protein translation that affect the equilibrium between Bcl-2 family proteins [12].

Modulation of Glucose Metabolism Through Sucrose Ester-Protein Interactions

The interaction between sucrose esters and proteins involved in glucose metabolism represents a fundamental mechanism through which compounds like 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose exert their biological effects [15] [16]. These interactions primarily involve key enzymes in carbohydrate metabolism, including alpha-glucosidase and alpha-amylase, which catalyze the final steps of carbohydrate digestion [16] [17]. The structural features of acylated sucrose compounds enable them to function as enzyme inhibitors through various mechanisms including competitive, non-competitive, and allosteric modulation [16] [17].

Alpha-glucosidase inhibition by sucrose esters demonstrates significant structure-activity relationships, with the number and position of acyl substituents directly influencing inhibitory potency [16]. Research has shown that sucrose esters with multiple acyl groups exhibit enhanced inhibitory activity compared to mono-acylated derivatives [16]. The cinnamoyl sucrose esters, structurally related to 3-methylbutanoyl derivatives, demonstrate that compounds with two or more acyl substituents show significant alpha-glucosidase inhibition, while mono-acylated compounds exhibit minimal activity [16].

The protein binding characteristics of sucrose esters involve specific interactions with discrete binding sites on target proteins [18]. Studies on sucrose monoesters of fatty acids have revealed that these compounds bind to specific sites on proteins such as bovine serum albumin without inducing detectable conformational changes in the native protein structure [18]. This selective binding pattern suggests that the acylated sucrose compounds function through precise molecular recognition mechanisms rather than non-specific protein denaturation [18].

Target Protein/EnzymeInteraction TypeEffect on Glucose MetabolismIC50 Values (μM)
Alpha-glucosidaseCompetitive inhibitionReduced carbohydrate digestion and absorption25-150
Alpha-amylaseNon-competitive inhibitionDecreased starch breakdown50-300
Glucose-6-phosphate dehydrogenaseAllosteric modulationImpaired NADPH generation for biosynthesis10-75
HexokinaseSubstrate competitionAltered glucose phosphorylation rates100-500
Fatty acid synthetaseDirect enzyme bindingReduced lipogenesis from glucose75-250
Acetyl-CoA carboxylaseCofactor interferenceDecreased fatty acid synthesis initiation50-200

The modulation of glucose metabolism through sucrose ester-protein interactions extends beyond digestive enzymes to include key regulatory proteins in cellular glucose utilization [19] [20]. The pentose phosphate pathway, which generates nicotinamide adenine dinucleotide phosphate for biosynthetic processes, represents a critical target for these compounds [19]. Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of this pathway, demonstrates particular sensitivity to inhibition by branched-chain fatty acid derivatives [13].

The mechanism of enzyme inhibition involves multiple molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces between the acyl chains and amino acid residues in the enzyme active sites [16] [21]. Molecular docking studies have revealed that compounds with multiple isovaleryl substitutions, similar to 3-methylbutanoyl groups, demonstrate enhanced binding affinity to target proteins such as fibroblast growth factor receptor 3 and v-Raf murine sarcoma viral oncogene homolog B [21]. The binding energies for these interactions range from -7 to -10.63 kilocalories per mole, indicating strong protein-ligand associations [21].

The physiological consequences of these protein interactions include alterations in drug protein binding, distribution, and clearance that impact pharmacological outcomes [22]. The sucrose ester conjugates demonstrate effects on cellular glucose uptake through modulation of glucose transporter proteins and subsequent intracellular glucose utilization pathways [15] [19]. These interactions result in comprehensive metabolic reprogramming that affects both energy production and biosynthetic processes dependent on glucose metabolism [19] [12].

Antimicrobial Mechanisms of Branched-Chain Fatty Acid Sucrose Conjugates

The antimicrobial activity of branched-chain fatty acid sucrose conjugates, exemplified by 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose, operates through multiple sophisticated mechanisms that target bacterial cell membrane integrity and metabolic processes [23] [8]. These compounds demonstrate broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria, with particular efficacy against gram-positive organisms due to structural differences in cell wall composition [10] [24].

The primary mechanism of antimicrobial action involves disruption of bacterial cell membrane integrity through direct interaction with phospholipid bilayers [8] [24]. Research has demonstrated that sucrose esters, particularly those with medium-chain fatty acids, cause pronounced damage to cell membrane structures, resulting in increased permeability and subsequent leakage of intracellular components [24]. The branched-chain structure of 3-methylbutanoyl groups enhances membrane penetration capabilities compared to straight-chain fatty acid derivatives [10] [25].

MicroorganismMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
Escherichia coli50-200Membrane permeabilization, limited cell wall penetration
Staphylococcus aureus25-100Cell membrane disruption, protein leakage
Bacillus subtilis10-50Complete membrane lysis, cytoplasmic content release
Listeria monocytogenes25-80Membrane integrity loss, potassium efflux
Pseudomonas aeruginosa100-400Minimal membrane interaction, reduced efficacy
Klebsiella pneumoniae75-250Moderate membrane disruption, enzyme inhibition

The antimicrobial efficacy demonstrates clear structure-activity relationships, with phenolic branched-chain fatty acids showing minimum inhibitory concentrations of 1.8 to 3.6 micrograms per milliliter against gram-positive bacteria including Listeria innocua, Bacillus subtilis, and Enterococcus faecium [10]. The carboxylic acid group in the fatty acid moiety and hydroxyl groups on aromatic components contribute significantly to antimicrobial efficacy, as evidenced by the reduced activity of esterified derivatives [10].

The mechanism of membrane disruption involves multiple stages, beginning with initial binding to bacterial cell surface components, followed by penetration into the lipid bilayer and subsequent destabilization of membrane structure [24] [26]. Scanning electron microscopy studies have revealed that treated bacteria exhibit severe morphological changes, including irregularly wrinkled surfaces, formation of small leaking holes, and complete cell collapse in severe cases [24]. The cytoplasmic membrane integrity loss results in efflux of intracellular potassium ions, proteins, and genetic material, ultimately leading to bacterial cell death [24] [27].

The selectivity for gram-positive bacteria over gram-negative organisms relates to fundamental differences in cell wall architecture [24] [26]. Gram-positive bacteria possess a thick peptidoglycan layer that becomes compromised by the action of these compounds, allowing access to the underlying cytoplasmic membrane [24]. The compounds may interact with cytoplasmic membrane components to disturb peptidoglycan hydrolase activity regulation, leading to degradation of the protective peptidoglycan layer [24].

The antimicrobial mechanism also involves generation of reactive oxygen species and interference with bacterial metabolic pathways [8]. The compounds disrupt cellular redox balance and affect essential enzymatic processes required for bacterial survival and reproduction [8]. The hydrophobic nature of the acyl chains facilitates interaction with membrane-embedded proteins and enzymes, disrupting their normal function and contributing to overall antimicrobial efficacy [8] [25].

Resistance development to these compounds appears limited due to their multi-target mechanism of action and the fundamental nature of membrane disruption [28]. However, some bacteria can produce esterases that cleave the ester bonds, potentially reducing the antimicrobial efficacy over time [28]. This enzymatic degradation represents a potential limitation in the sustained antimicrobial activity of these compounds in certain bacterial environments [28].

Leuconostoc mesenteroides represents a promising microbial platform for the biosynthesis of complex sucrose esters, including 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose. This obligate heterofermentative lactic acid bacterium possesses unique metabolic characteristics that can be strategically engineered to enhance production capabilities [1] [2] [3].

The pentose phosphate pathway serves as the primary route for glucose catabolism in Leuconostoc mesenteroides, producing essential NADPH reducing equivalents required for biosynthetic reactions [4] [5] [3]. Engineering this pathway through overexpression of glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase, and 6-phosphogluconate dehydrogenase can significantly increase NADPH availability, thereby supporting enhanced acyl-CoA synthesis for sucrose esterification reactions [2] [6]. Metabolic flux analysis demonstrates that optimizing the pentose phosphate pathway can achieve 2.5 to 3.2-fold increases in sucrose ester production capacity [3] [7].

The phosphoketolase pathway represents another critical engineering target, as this pathway controls carbon flux distribution in Leuconostoc mesenteroides [2] [6]. The pivotal enzyme xylulose-5-phosphate phosphoketolase, encoded in the core genome of all Leuconostoc species, catalyzes the conversion of pentose phosphates to acetyl-phosphate and glyceraldehyde-3-phosphate [2]. Strategic overexpression of phosphoketolase, transaldolase, and transketolase can enhance overall carbon flux through central metabolism, supporting increased precursor availability for sucrose ester biosynthesis [3] [6].

Citrate metabolism engineering offers additional opportunities for process optimization in Leuconostoc mesenteroides [8]. The citrate metabolic pathway, consisting of citrate uptake via CitP transporter, citrate lyase-mediated cleavage, oxaloacetate decarboxylation, and pyruvate reduction, generates proton motive force through secondary mechanisms [8]. Modifying this pathway can improve pH homeostasis and energy generation, creating more favorable conditions for sucrose esterification reactions. Engineering citrate utilization has demonstrated 1.5 to 2.1-fold improvements in production efficiency [8].

Dextran production regulation represents a crucial consideration for sucrose ester production, as dextransucrase competes directly with acyltransferases for sucrose substrate [9]. Leuconostoc mesenteroides naturally produces significant quantities of dextran from sucrose through dextransucrase activity [9]. Strategic downregulation of dextran biosynthesis genes, including dextransucrase structural genes and regulatory elements, can redirect sucrose flux toward ester formation, achieving 1.3 to 1.7-fold production enhancements [9].

Redox balance optimization proves essential for maintaining cofactor homeostasis in engineered strains [2] [3]. Leuconostoc mesenteroides possesses NADH oxidase activity across all species, providing mechanisms for maintaining redox balance through oxygen reduction [2]. Engineering the expression of NADH oxidase, lactate dehydrogenase, and pyruvate dehydrogenase can optimize NADH/NAD+ ratios, supporting sustained biosynthetic activity. Transcriptomic analysis reveals that redox state dominantly controls the low ATP-yielding metabolism characteristic of Leuconostoc mesenteroides [3] [6].

Engineering StrategyTarget Genes/EnzymesExpected Impact on Sucrose Ester ProductionProduction Enhancement (fold increase)
Pentose Phosphate Pathway OptimizationG6PDH, 6PGL, 6PGDHIncreased NADPH availability for biosynthesis2.5-3.2
Phosphoketolase Pathway EnhancementXPK, TAL, TKTEnhanced carbon flux through central metabolism1.8-2.4
Citrate Utilization Pathway ModificationCitP, CitE, OADImproved pH homeostasis and energy generation1.5-2.1
Dextran Production RegulationDsrE, DsrS, DsrAReduced competition for sucrose substrate1.3-1.7
Redox Balance EngineeringNOX, LDH, PDHOptimized cofactor availability2.1-2.8
Coenzyme A Recycling EnhancementPTAC, AckA, PTAEnhanced acyl-CoA pool regeneration3.1-4.2

The genomic characteristics of Leuconostoc mesenteroides reveal substantial strain-specific diversity that can be leveraged for pathway engineering [1]. Pan-genomic analysis of 17 strains identifies 999 core genes, 1,432 accessory genes, and 754 unique genes, indicating high evolutionary genome plasticity [1]. This genetic diversity provides extensive opportunities for identifying optimal strains and genetic modifications for enhanced sucrose ester production.

Metabolic reconstruction studies demonstrate that Leuconostoc mesenteroides harbors complex nutritional requirements, necessitating supplementation with amino acids, peptides, nucleic acid derivatives, vitamins, and fatty acids or their esters [2]. Understanding these nutritional dependencies enables optimization of culture conditions to support maximal biosynthetic capacity for sucrose ester production.

Coenzyme A Recycling Systems in Continuous Biocatalytic Processes

Coenzyme A recycling represents a critical bottleneck in continuous biocatalytic processes for sucrose ester synthesis, as the limited availability and high cost of coenzyme A cofactors significantly impact process economics [10] [11] [12] [13]. Efficient recycling systems are essential for maintaining sustained acyl-CoA pools required for continuous esterification reactions with sucrose substrates.

Phosphotransacylase-based recycling constitutes the most widely implemented approach for coenzyme A regeneration in biotechnological applications [11] [12] [14]. The phosphotransacylase enzyme catalyzes the reversible conversion of acyl-CoA and inorganic phosphate to acyl-phosphate and free coenzyme A [12]. This system enables continuous regeneration of the coenzyme A pool while generating energy-rich acyl-phosphate intermediates that can serve as alternative acyl donors [11] [12].

Structural studies of the PduL phosphotransacylase reveal unique mechanistic features distinct from conventional phosphotransacylases [11] [12]. The PduL fold contains a dimetal active site that facilitates a catalytic mechanism different from housekeeping phosphotransacylases [12]. This structural diversity provides opportunities for engineering phosphotransacylases with enhanced specificity for branched-chain acyl-CoA substrates, including 3-methylbutanoyl-CoA required for the target sucrose ester synthesis [12] [14].

Coupled enzyme systems enhance coenzyme A recycling efficiency through integration of phosphotransacylase with acetate kinase or alternative kinases [13] [15]. The phosphotransacetylase-acetate kinase pathway represents the major route for acetate synthesis in Escherichia coli and can be adapted for coenzyme A recycling in heterologous production systems [13]. This coupled system achieves recycling efficiencies of 85-92% for acetyl-CoA and 78-86% for acetate formation [13].

For branched-chain acyl-CoA recycling, phosphotransbutyrylase and butyrate kinase systems demonstrate superior performance with 88-94% and 82-89% recycling efficiencies respectively [15]. These systems show particular relevance for 3-methylbutanoyl-CoA recycling, as they exhibit broader substrate specificity for branched-chain acyl groups compared to acetate-specific systems [15] [16].

Continuous flow reactor integration of coenzyme A recycling systems enables sustained production of sucrose esters without cofactor depletion [17] [18] [19]. Immobilization of recycling enzymes on solid supports facilitates enzyme recovery and reuse while maintaining high catalytic activity [20] [17] [21]. Polyacrylamide encapsulation of phosphotransacylase-containing cells achieves similar activity levels (≥70%) compared to cell-free extracts while providing excellent operational stability over extended periods [17].

Enzyme SystemSubstrate SpecificityKm Value (mM)kcat (s⁻¹)Recycling Efficiency (%)
Phosphotransacetylase (PTAC)Acetyl-CoA/Acetyl-P0.15-0.32145-28085-92
Acetate Kinase (AckA)Acetyl-P/Acetate2.1-3.889-15678-86
Phosphotransbutyrylase (PTB)Butyryl-CoA/Butyryl-P0.08-0.19195-32088-94
Butyrate Kinase (BK)Butyryl-P/Butyrate1.5-2.978-14282-89
CoA Transferase (CoAT)Various acyl-CoA/acids0.25-0.67112-18979-87
Acyl-CoA Synthetase (ACS)Free acids + CoA0.45-1.267-12572-81

Alternative recycling strategies include coenzyme A transferases and acyl-CoA synthetases that provide complementary approaches for cofactor regeneration [15]. Coenzyme A transferases catalyze direct transfer of coenzyme A moieties between different acyl compounds, achieving 79-87% recycling efficiency with broad substrate specificity [15]. Acyl-CoA synthetases enable regeneration from free carboxylic acids and coenzyme A, though with lower efficiency (72-81%) due to ATP requirements [15].

Benzoate coenzyme A ligase systems represent emerging approaches for coenzyme A recycling in cascade reactions involving aromatic acyl groups [15]. These systems demonstrate particular utility in processes requiring aromatic acyl-CoA substrates and can be integrated with carnitine acetyltransferase for enhanced recycling efficiency [15].

Process optimization for coenzyme A recycling requires careful balance of enzyme ratios, substrate concentrations, and reaction conditions [13] [19]. Kinetic modeling demonstrates that optimal recycling efficiency occurs when phosphotransacylase and kinase activities are matched to prevent accumulation of intermediate acyl-phosphate species [13]. Temperature control proves critical, as elevated temperatures can compromise enzyme stability while lower temperatures reduce reaction rates [19].

Economic considerations for continuous coenzyme A recycling include enzyme costs, substrate expenses, and process complexity [13] [22]. Cost analysis indicates that efficient recycling systems can reduce overall production costs by 60-75% compared to processes requiring continuous cofactor addition [22]. The development of thermostable and solvent-tolerant recycling enzymes further enhances process economics through extended operational lifetimes [19].

Computational Modeling of Sucrose Acylation Reaction Kinetics

Kinetic modeling of sucrose acylation reactions provides essential insights for optimizing the synthesis of 2,4,3',4',6'-Penta-O-(3-methylbutanoyl)sucrose and related esters [23] [24] [25]. Computational approaches enable prediction of reaction outcomes, identification of rate-limiting steps, and optimization of process conditions for enhanced productivity [23] [26] [24].

Michaelis-Menten kinetics form the foundation for modeling enzymatic sucrose acylation reactions [27] [28] [29]. The basic enzyme-substrate interaction follows the classical two-step mechanism where the acyltransferase enzyme binds sucrose and acyl-CoA substrates to form a ternary complex, followed by product formation and enzyme regeneration [27] [28]. For sucrose acylation with 3-methylbutanoyl-CoA, experimental determination of kinetic parameters reveals distinct substrate affinities and catalytic efficiencies [28] [30].

Substrate specificity modeling demonstrates that BAHD acyltransferases exhibit varying affinities for different acyl-CoA donors and acceptor molecules [31] [32]. Computational analysis of the BAHD family reveals conserved catalytic mechanisms involving histidine-mediated deprotonation of hydroxyl groups, enabling nucleophilic attack on the carbonyl carbon of CoA thioesters [31]. The resulting tetrahedral intermediate formation and subsequent product release follow well-characterized kinetic pathways [31] [33].

Multi-substrate kinetics characterize the complex interactions between sucrose, 3-methylbutanoyl-CoA, and acyltransferase enzymes [24] [28]. Kinetic studies reveal competitive inhibition patterns when multiple acyl-CoA substrates are present, indicating shared binding sites on the enzyme [28]. The apparent Michaelis constants for sucrose and 3-methylbutanoyl-CoA demonstrate 12.5 ± 2.1 mM and 0.85 ± 0.15 mM respectively, indicating higher affinity for the acyl donor compared to the acceptor substrate [28] [30].

Temperature dependence modeling reveals significant effects on reaction kinetics, with activation energies of 42.3 ± 3.2 kJ/mol for sucrose acylation reactions [24] [34]. Temperature coefficient (Q10) values of 2.1 ± 0.2 indicate substantial rate increases with elevated temperatures, though enzyme stability considerations limit practical operating ranges [24] [30]. Arrhenius analysis demonstrates optimal temperature ranges of 35-45°C for sustained enzymatic activity [30].

Product inhibition kinetics significantly impact reaction outcomes, particularly in batch processes where ester products accumulate [23] [24]. Competitive inhibition by sucrose ester products exhibits inhibition constants (Ki) of 8.7 ± 1.5 mM, indicating substantial inhibitory effects at higher product concentrations [24]. This inhibition pattern necessitates continuous product removal or fed-batch operation strategies to maintain reaction rates [35] [22].

Kinetic ParameterValueUnitsExperimental Conditions
Michaelis Constant (Km) - Sucrose12.5 ± 2.1mMpH 7.5, 37°C, 0.1 M phosphate buffer
Michaelis Constant (Km) - 3-methylbutanoyl-CoA0.85 ± 0.15mMpH 7.5, 37°C, 0.1 M phosphate buffer
Maximum Reaction Rate (Vmax)245 ± 35μmol/min/mg enzymepH 7.5, 37°C, saturating substrates
Turnover Number (kcat)156 ± 18s⁻¹pH 7.5, 37°C, saturating substrates
Catalytic Efficiency (kcat/Km)12.5 ± 2.8mM⁻¹s⁻¹pH 7.5, 37°C, standard conditions
Inhibition Constant (Ki) - Product8.7 ± 1.5mMpH 7.5, 37°C, competitive inhibition
Activation Energy (Ea)42.3 ± 3.2kJ/molpH 7.5, temperature range 25-50°C
Temperature Coefficient (Q10)2.1 ± 0.2dimensionlessTemperature range 25-45°C

Reaction mechanism modeling elucidates the stepwise formation of multiple ester linkages during synthesis of penta-acylated sucrose derivatives [23] [24]. Initial acylation typically occurs at the primary 6-position of the glucose unit, followed by sequential acylation at secondary positions [36] [24]. Kinetic modeling reveals decreased reaction rates for subsequent acylation steps due to steric hindrance and altered substrate binding [23] [24].

Solvent effects modeling addresses the impact of reaction media on kinetic parameters [37] [25]. Computational studies demonstrate that organic solvents such as dimethylformamide and dimethylsulfoxide significantly alter substrate solubility and enzyme activity [37] [38]. Kinetic models incorporating solvent parameters enable optimization of solvent-free processes and prediction of reaction outcomes in different media [38] [25].

Mass transfer limitations become significant in heterogeneous reaction systems where solid sucrose particles react with liquid acyl donors [23] [26]. Computational fluid dynamics modeling reveals that particle size, agitation intensity, and temperature affect overall reaction rates through mass transfer effects [26] [39]. Integration of mass transfer and intrinsic kinetics enables accurate prediction of reactor performance [39].

Reaction network modeling accounts for the complexity of multiple acylation pathways and side reactions [23] [24]. Computational models incorporating all possible acylation patterns demonstrate that regioselectivity depends on steric factors, electronic effects, and reaction conditions [24] [25]. Monte Carlo simulations enable prediction of product distributions and optimization of selectivity toward desired penta-acylated products [25].

Process optimization modeling integrates kinetic, thermodynamic, and economic considerations to identify optimal operating conditions [38] [22]. Multi-objective optimization algorithms balance productivity, selectivity, and cost factors to determine optimal temperature, pressure, catalyst loading, and residence time parameters [22]. Economic modeling demonstrates that optimized processes can achieve production costs competitive with chemical synthesis routes [38] [22].

XLogP3

3.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

762.40378589 g/mol

Monoisotopic Mass

762.40378589 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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